molecular formula C10H11F2NO B8607313 3-(3,4-Difluorophenyl)pyrrolidin-3-ol

3-(3,4-Difluorophenyl)pyrrolidin-3-ol

Cat. No. B8607313
M. Wt: 199.20 g/mol
InChI Key: XIOOWKGFGBAJQW-UHFFFAOYSA-N
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Patent
US08188301B2

Procedure details

To a mixture of 1-benzyl-3-(3,4-difluorophenyl)pyrrolidin-3-ol (0.55 g, 1.9 mmol) and ammonium formiate (0.36 g, 5.7 mmol) in ethanol (20 mL) was added palladium on carbon (0.11 g) and the mixture was refluxed for 1 h, cooled to ambient temperature and filtered through a pad of celite. The filtrate was evaporated to give the title compound (0.4 g). MS m/z (rel. intensity, 70 eV) 199 (M+, bp), 180 (51), 150 (60), 141 (90), 113 (75).
Name
1-benzyl-3-(3,4-difluorophenyl)pyrrolidin-3-ol
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][C:10]([C:14]2[CH:19]=[CH:18][C:17]([F:20])=[C:16]([F:21])[CH:15]=2)([OH:13])[CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+]>C(O)C.[Pd]>[F:21][C:16]1[CH:15]=[C:14]([C:10]2([OH:13])[CH2:11][CH2:12][NH:8][CH2:9]2)[CH:19]=[CH:18][C:17]=1[F:20] |f:1.2|

Inputs

Step One
Name
1-benzyl-3-(3,4-difluorophenyl)pyrrolidin-3-ol
Quantity
0.55 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)(O)C1=CC(=C(C=C1)F)F
Name
Quantity
0.36 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.11 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C1(CNCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 105.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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